An In-depth Technical Guide to Methyl 3-(benzyloxy)-5-hydroxybenzoate
An In-depth Technical Guide to Methyl 3-(benzyloxy)-5-hydroxybenzoate
This technical guide provides a comprehensive overview of Methyl 3-(benzyloxy)-5-hydroxybenzoate, a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical and Physical Properties
Table 1: Physicochemical Properties of Methyl 3-(benzyloxy)-5-hydroxybenzoate and Related Compounds
| Property | Methyl 3-(benzyloxy)-5-hydroxybenzoate | Methyl 3,5-dihydroxybenzoate (Starting Material) | Methyl 3-hydroxybenzoate (Related Compound) |
| CAS Number | 54915-31-0[1] | 2150-44-9 | 19438-10-9[2][3] |
| Molecular Formula | C₁₅H₁₄O₄ | C₈H₈O₄ | C₈H₈O₃[2][3] |
| Molecular Weight | 258.27 g/mol | 168.15 g/mol | 152.15 g/mol [2][3] |
| Melting Point | Not available | 167-170 °C[4] | 70-72 °C[2][3] |
| Boiling Point | Not available | Not available | 280-281 °C at 709 mmHg[2][3] |
| Solubility | Not available | Not available | Soluble in alcohol, chloroform, dimethyl sulfoxide, and methanol.[2] Water solubility is 6864 mg/L at 25 °C (estimated).[5] |
| pKa | Not available | Not available | 9.15±0.10 (Predicted)[2] |
Synthesis of Methyl 3-(benzyloxy)-5-hydroxybenzoate
The synthesis of Methyl 3-(benzyloxy)-5-hydroxybenzoate can be achieved through a two-step process starting from 3,5-dihydroxybenzoic acid. The first step involves the esterification of the carboxylic acid, followed by the selective mono-benzylation of one of the phenolic hydroxyl groups.
Experimental Protocols
Step 1: Synthesis of Methyl 3,5-dihydroxybenzoate
This protocol is adapted from a patented industrial production process.[6]
-
Materials:
-
3,5-dihydroxybenzoic acid (1 equivalent)
-
Methanol (10 volumes)
-
Concentrated sulfuric acid (catalytic amount) or p-toluenesulfonic acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Water
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a round-bottom flask, add 3,5-dihydroxybenzoic acid and methanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.
-
Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Methyl 3,5-dihydroxybenzoate.
-
The crude product can be purified by recrystallization from water or a mixture of methanol and water to yield a white solid.
-
Step 2: Selective Mono-benzylation of Methyl 3,5-dihydroxybenzoate
This protocol is based on general methods for the selective benzylation of phenolic compounds.
-
Materials:
-
Methyl 3,5-dihydroxybenzoate (1 equivalent)
-
Benzyl bromide (1-1.2 equivalents)
-
Potassium carbonate (K₂CO₃) (1.5-2 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve Methyl 3,5-dihydroxybenzoate in anhydrous DMF or acetone.
-
Add potassium carbonate to the solution and stir for 30 minutes at room temperature.
-
Slowly add benzyl bromide to the reaction mixture.
-
Heat the mixture to 60-80 °C and stir for 4-12 hours, monitoring the reaction by TLC to observe the formation of the mono-benzylated product and minimize the formation of the di-benzylated byproduct.
-
Once the reaction has reached the desired conversion, cool the mixture to room temperature.
-
If acetone is used, filter off the inorganic salts. If DMF is used, pour the reaction mixture into ice-cold water and extract with ethyl acetate.
-
Wash the organic layer with water and brine to remove any remaining DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to separate the desired mono-benzylated product from the starting material and the di-benzylated byproduct.
-
Synthesis Workflow
References
- 1. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Methyl 3-hydroxybenzoate (19438-10-9) 13C NMR spectrum [chemicalbook.com]
- 5. NP-MRD: 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0198309) [np-mrd.org]
- 6. CN103193651A - Synthesis of medical intermediate 3,5-dihydroxy methyl benzoate and industrial production process - Google Patents [patents.google.com]
